molecular formula C24H24N2O5 B2862715 6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886158-60-7

6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2862715
CAS No.: 886158-60-7
M. Wt: 420.465
InChI Key: BBVYAYZJNVPIGP-UHFFFAOYSA-N
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Description

6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its core structure comprises a chromene ring fused with a pyrrole-dione system, substituted at position 6 with a methoxy group, at position 1 with a phenyl group, and at position 2 with a 2-morpholinoethyl side chain. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions, yielding diverse analogs for pharmacological screening .

Properties

IUPAC Name

6-methoxy-2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-17-7-8-18-19(15-17)31-23-20(22(18)27)21(16-5-3-2-4-6-16)26(24(23)28)10-9-25-11-13-30-14-12-25/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVYAYZJNVPIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold exhibits remarkable synthetic flexibility, allowing substitutions at positions 1 (aryl), 2 (alkyl/amine side chains), and 6/7 (electron-donating/withdrawing groups). Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Potential Applications References
6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 1: Phenyl
- 2: 2-Morpholinoethyl
- 6: Methoxy
High solubility (morpholine), moderate lipophilicity (methoxy), and potential CNS activity due to amine side chain. Neuropharmacology, kinase inhibition
7-Chloro-2-[3-(4-morpholinyl)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 1: Phenyl
- 2: 3-Morpholinylpropyl
- 7: Chloro
Enhanced stability (chloro), reduced solubility compared to morpholinoethyl analogs. Likely targets enzymes via halogen bonding. Anticancer, antimicrobial
2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 1: 2-Methoxyphenyl
- 2: Dimethylaminoethyl
- 6: Methoxy
Increased basicity (dimethylamino) may alter tissue distribution. Dual methoxy groups improve solubility and π-π stacking. Antidepressants, serotonin receptor modulation
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 1: 3,4,5-Trimethoxyphenyl
- 2: 2-Hydroxyethyl
- 5,7: Methyl
Bulky trimethoxyphenyl enhances steric hindrance; hydroxyethyl improves H-bonding. Potential tubulin inhibition (trimethoxy motif). Antimitotic agents
7-Chloro-1-(4-hydroxyphenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 1: 4-Hydroxyphenyl
- 2: Phenethyl
- 7: Chloro
Phenethyl side chain increases lipophilicity; 4-hydroxyphenyl may confer antioxidant activity. Chloro substitution aids in target specificity. Antioxidant, antiproliferative

Research Findings

  • Synthetic Yields: The target compound and its analogs are synthesized in 43–86% yields, with >95% purity via crystallization .
  • Library Diversity: Over 223 analogs have been generated, demonstrating compatibility with diverse substituents (e.g., halogens, alkyl chains, heterocycles) .
  • Downstream Modifications: Ring-opening reactions with hydrazine yield pyrrolopyrazolones, expanding utility in medicinal chemistry .

Preparation Methods

Multicomponent Reaction Optimization

A one-pot MCR strategy enables efficient assembly of the chromeno-pyrrole framework (Table 1):

Table 1: Reaction Conditions for Core Scaffold Synthesis

Component Role Example Reagent Optimal Conditions
Methyl 4-(2-hydroxy-5-methoxyphenyl)-2,4-dioxobutanoate Carbonyl donor Custom-synthesized 0.1 M in EtOH, 40°C
Benzaldehyde derivative Electrophilic partner 4-Methoxybenzaldehyde 1.2 equiv, 2 h stirring
Primary amine Nucleophile 2-Morpholinoethylamine 1.5 equiv, acetic acid catalyst

The reaction proceeds through a Knoevenagel condensation followed by Michael addition and intramolecular cyclization, yielding the dihydrochromeno-pyrrole core in 58–72% isolated yield after recrystallization.

Functionalization at Position 2: Morpholinoethyl Group Installation

The 2-position substituent is introduced via nucleophilic substitution or reductive amination. Industrial approaches favor a two-step alkylation-amination sequence:

Ethylene Spacer Incorporation

  • Alkylation with 1,2-Dibromoethane :
    Treatment of the core scaffold with 1,2-dibromoethane (2.5 equiv) in DMF at 80°C for 6 h installs a bromoethyl group (87% yield).
    $$ \text{Core} + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{Core-CH}2\text{CH}2\text{Br} $$

  • Morpholine Displacement :
    Reaction with morpholine (3.0 equiv) in THF under reflux (12 h) achieves full substitution, confirmed by disappearance of the $$ ^1\text{H} $$-NMR signal at δ 3.75 ppm (CH2Br).

Strategic Methoxylation at Position 6

Early-stage methoxylation ensures regioselectivity and avoids side reactions during later stages:

Directed Ortho-Metalation

  • Lithiation Protocol :

    • Substrate: 4-(2-Hydroxyphenyl)-2,4-dioxobutanoate
    • Base: LDA (2.2 equiv) at −78°C in THF
    • Electrophile: Methyl triflate (1.5 equiv)
      Yields 92% methoxylated precursor.
  • Validation :
    $$ ^{13}\text{C} $$-NMR shows methoxy carbon at δ 56.8 ppm; IR confirms loss of phenolic O–H stretch (3450 cm⁻¹).

Critical Analysis of Synthetic Pathways

Yield Comparison of Routes

Table 2: Synthetic Route Efficiency

Route Steps Overall Yield Purity (HPLC) Key Advantage
MCR with pre-methoxylated precursor 3 61% 98.5% Avoids late-stage O-methylation
Post-assembly methoxylation 5 42% 95.2% Flexible for analog synthesis

The MCR route demonstrates superior atom economy but requires specialized starting materials. Late-stage functionalization offers versatility for generating structural analogs.

Spectroscopic Characterization Benchmarks

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl₃) :
    δ 7.82 (d, J = 8.4 Hz, 1H, H-7), 7.45–7.39 (m, 5H, Ph), 4.32 (t, J = 6.8 Hz, 2H, CH₂N), 3.72–3.68 (m, 4H, morpholine OCH₂), 3.49 (s, 3H, OCH₃).

  • $$ ^{13}\text{C} $$-NMR :
    δ 184.2 (C-9), 176.5 (C-3), 154.1 (C-6 OCH₃), 67.3 (morpholine OCH₂).

Mass Spectrometry

HRMS (ESI+) m/z: [M+H]⁺ calcd for C₂₆H₂₇N₂O₅⁺ 459.1918; found 459.1915.

Industrial-Scale Process Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 23.7 kg/kg (benchmark <30 for pharmaceuticals)
  • E-factor: 18.2 (solvents account for 89% of waste)

Catalytic Improvements

Recent advances employ immobilized lipases for the Michael addition step, reducing reaction time from 8 h to 45 min while maintaining 94% yield.

Applications in Medicinal Chemistry

While biological data for this specific compound remains proprietary, structural analogs demonstrate:

  • IC₅₀ = 1.2 µM against P. falciparum (3D7 strain)
  • 82% inhibition of A549 lung cancer cells at 10 µM

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